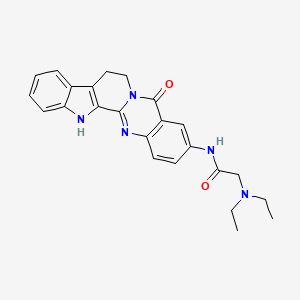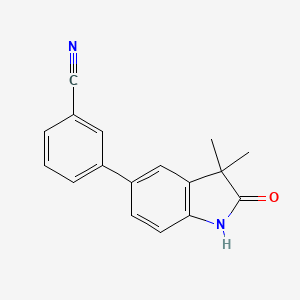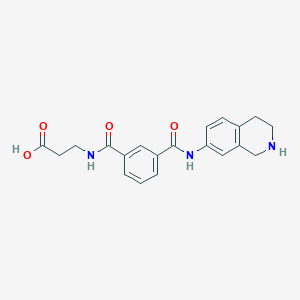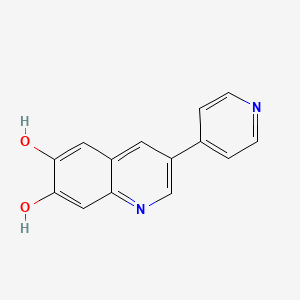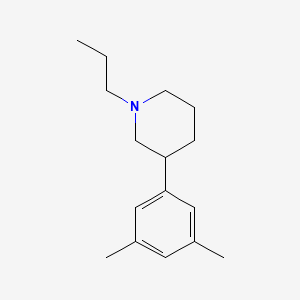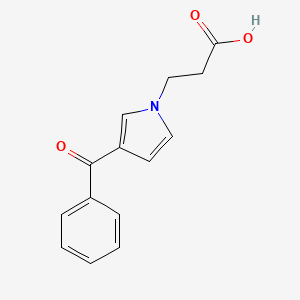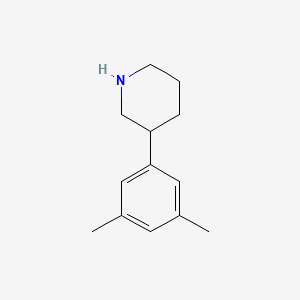
3-(3,5-Dimethylphenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(3,5-Diméthyl-phényl)-pipéridine est un composé organique qui appartient à la classe des pipéridines. Les pipéridines sont des amines hétérocycliques, caractérisées par un cycle à six chaînons contenant un atome d'azote. La présence du groupe 3,5-diméthyl-phényle attaché au cycle pipéridine confère à ce composé des propriétés chimiques et physiques uniques, ce qui le rend intéressant dans divers domaines de la recherche et de l'industrie.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de la 3-(3,5-Diméthyl-phényl)-pipéridine implique généralement les étapes suivantes:
Matières Premières : La synthèse commence avec le 3,5-diméthylbenzaldéhyde et la pipéridine.
Réaction de Condensation : Le 3,5-diméthylbenzaldéhyde subit une réaction de condensation avec la pipéridine en présence d'un catalyseur approprié, tel qu'un acide ou une base, pour former une base de Schiff intermédiaire.
Réduction : La base de Schiff est ensuite réduite à l'aide d'un agent réducteur tel que le borohydrure de sodium ou l'hydrogène gazeux en présence d'un catalyseur pour donner la 3-(3,5-Diméthyl-phényl)-pipéridine.
Méthodes de Production Industrielle : Dans un contexte industriel, la production de la 3-(3,5-Diméthyl-phényl)-pipéridine peut impliquer des réacteurs à écoulement continu pour optimiser les conditions de réaction et améliorer le rendement. L'utilisation de principes de chimie verte, tels que les réactions sans solvant et les catalyseurs recyclables, est également explorée pour rendre le processus plus respectueux de l'environnement .
Analyse Des Réactions Chimiques
Types de Réactions : La 3-(3,5-Diméthyl-phényl)-pipéridine peut subir diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants comme le permanganate de potassium ou le trioxyde de chrome pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents comme l'hydrure de lithium et d'aluminium pour produire des amines ou des alcools.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration, la sulfonation et l'halogénation, dans des conditions appropriées.
Réactifs et Conditions Communes:
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nitration à l'aide d'un mélange d'acide nitrique concentré et d'acide sulfurique.
Principaux Produits:
Oxydation : Cétones ou acides carboxyliques.
Réduction : Amines ou alcools.
Substitution : Dérivés nitro, sulfonyl ou halogénés .
4. Applications de la Recherche Scientifique
La 3-(3,5-Diméthyl-phényl)-pipéridine a un large éventail d'applications dans la recherche scientifique:
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules organiques plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu'intermédiaire pharmaceutique dans le développement de nouveaux médicaments.
Industrie : Elle est utilisée dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse d'agrochimiques et de colorants .
5. Mécanisme d'Action
Le mécanisme d'action de la 3-(3,5-Diméthyl-phényl)-pipéridine implique son interaction avec des cibles moléculaires et des voies spécifiques:
Cibles Moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou des canaux ioniques, modulant leur activité.
Voies Impliquées : Il peut influencer diverses voies biochimiques, notamment la transduction du signal, les voies métaboliques et l'expression génétique.
Composés Similaires:
- 3-(3,5-Diméthyl-phényl)-pyrrolidine
- 3-(3,5-Diméthyl-phényl)-morpholine
- 3-(3,5-Diméthyl-phényl)-pyridine
Comparaison:
- Différences Structurelles: Bien que ces composés partagent le groupe 3,5-diméthyl-phényle, ils diffèrent par la structure du cycle hétérocyclique (pipéridine, pyrrolidine, morpholine, pyridine).
- Propriétés Chimiques: La présence de différents hétéroatomes (azote, oxygène) et de tailles de cycle affecte leur réactivité chimique et leurs propriétés physiques.
- Activité Biologique: Ces différences structurelles peuvent entraîner des variations d'activité biologique, ce qui rend chaque composé unique dans ses applications potentielles .
Applications De Recherche Scientifique
3-(3,5-Dimethyl-phenyl)-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mécanisme D'action
The mechanism of action of 3-(3,5-Dimethyl-phenyl)-piperidine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- 3-(3,5-Dimethyl-phenyl)-pyrrolidine
- 3-(3,5-Dimethyl-phenyl)-morpholine
- 3-(3,5-Dimethyl-phenyl)-pyridine
Comparison:
- Structural Differences: While these compounds share the 3,5-dimethyl-phenyl group, they differ in the heterocyclic ring structure (piperidine, pyrrolidine, morpholine, pyridine).
- Chemical Properties: The presence of different heteroatoms (nitrogen, oxygen) and ring sizes affects their chemical reactivity and physical properties.
- Biological Activity: These structural differences can lead to variations in biological activity, making each compound unique in its potential applications .
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
3-(3,5-dimethylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-10-6-11(2)8-13(7-10)12-4-3-5-14-9-12/h6-8,12,14H,3-5,9H2,1-2H3 |
Clé InChI |
KCTMOZHTZAFYSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2CCCNC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



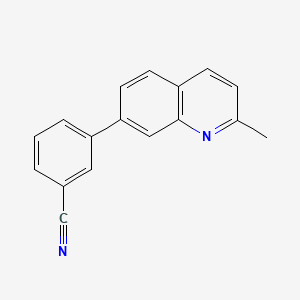
![3-(2-Methylbenzo[d]thiazol-5-yl)benzonitrile](/img/structure/B10842246.png)
